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Compound of Interest

2,4-DIMETHOXY-N~1~-(3-
PYRIDYL)BENZAMIDE

Cat. No.: B270741

Compound Name:

While specific data for a compound named "2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE" is
not readily available in the scientific literature, a notable compound with significant research in
cancer drug discovery, CHM-1, a novel synthetic quinolone, serves as an excellent case study.
This document will provide detailed application notes and protocols based on the available
research for CHM-1, which demonstrates potent and selective antimitotic and antitumor activity,
particularly against human hepatocellular carcinoma.

Application Notes

Compound Name: CHM-1 (2'-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone)
Therapeutic Area: Oncology, specifically Hepatocellular Carcinoma (HCC)

Mechanism of Action: CHM-1 is a potent antimitotic agent that functions by inhibiting tubulin
polymerization.[1] It interacts with tubulin at the colchicine-binding site, leading to the disruption
of microtubule organization.[1] This disruption causes cell cycle arrest in the G2-M phase.[1][2]
Subsequently, CHM-1 induces apoptotic cell death through a caspase-independent pathway,
which involves the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria
to the nucleus.[1][2]

Key Features:
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» High Potency: Exhibits significant growth inhibition in human hepatocellular carcinoma cell
lines in a concentration-dependent manner.[1]

o Selectivity: Shows a broader therapeutic window between cancer cells and normal cells
compared to conventional chemotherapeutic agents like doxorubicin.[2]

« In Vivo Efficacy: Demonstrates dose-dependent tumor regression and prolonged lifespan in
mouse xenograft models of liver cancer.[1][2]

» Novel Apoptotic Pathway: Induces apoptosis via a caspase-independent mechanism, which
may be effective in chemoresistant tumors.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of CHM-1.

Table 1: In Vitro Growth Inhibition of CHM-1 in Human Hepatocellular Carcinoma Cell Lines

Cell Line IC50 (pM)

HA22T Data not specified in provided abstracts
Hep3B Data not specified in provided abstracts
HepG2 Data not specified in provided abstracts

Note: While the abstracts state concentration-dependent growth inhibition, specific IC50 values
are not provided.

Table 2: In Vivo Antitumor Activity of CHM-1 in HA22T Xenograft Model
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Dosage and
Treatment Group . . TIC Value (%) Outcome
Administration

S i Significant antitumor
I.p. Injection, twice L
CHM-1 167 (P <0.01) activity and prolonged
weekly _
lifespan.[2]

L . No antitumor benefit,
o i.p. injection, twice N _
Doxorubicin Not specified toxic effects observed.
weekly 2]

Control Not specified 100

T/C Value: Ratio of median survival time in the treatment group (T) to the control group (C).

Experimental Protocols
In Vitro Cell Viability Assay

Objective: To determine the concentration-dependent inhibitory effect of CHM-1 on the growth
of hepatocellular carcinoma cells.

Materials:

Hepatocellular carcinoma cell lines (e.g., HA22T, Hep3B, HepG2)

o Normal liver cell line (for selectivity assessment)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

e CHM-1 compound stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
e 96-well plates

e Spectrophotometer

Protocol:
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Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere
overnight.

Prepare serial dilutions of CHM-1 in a complete culture medium. The final DMSO
concentration should be kept below 0.1%.

Remove the overnight culture medium and add 100 pL of the CHM-1 dilutions to the
respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium

only).

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

Add 10 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Remove the medium and add 100 pL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value by plotting a dose-response curve.

Tubulin Polymerization Assay

Objective: To assess the direct effect of CHM-1 on microtubule formation in vitro.

Materials:

Purified tubulin protein

GTP (Guanosine triphosphate)

Tubulin polymerization buffer

CHM-1, Colchicine (positive control), Paclitaxel (positive control)

Spectrophotometer with temperature control

Protocol:
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e Prepare a reaction mixture containing tubulin in polymerization buffer.
e Add CHM-1 or control compounds at desired concentrations.
« Initiate polymerization by adding GTP and incubating the mixture at 37°C.

e Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates
tubulin polymerization.

o Compare the polymerization curves of CHM-1-treated samples with the controls to determine
its inhibitory effect.

In Vivo Antitumor Efficacy Study

Objective: To evaluate the antitumor activity of CHM-1 in a mouse xenograft model of
hepatocellular carcinoma.

Materials:

Male severe combined immunodeficient (SCID) mice

HA22T human hepatocellular carcinoma cells

CHM-1 and Doxorubicin

Phosphate-buffered saline (PBS) or appropriate vehicle

Calipers

Protocol:

Inject 1 x 107 HA22T cells intraperitoneally (i.p.) into male SCID mice on day 0.[2]

On day 1, begin treatment with CHM-1, doxorubicin, or vehicle control.[2]

Administer drugs via i.p. injection twice weekly.[2]

Monitor tumor growth by measuring tumor dimensions (length and width) with calipers twice
a week. Calculate tumor volume using the formula: V = (length x width”"2) / 2.[2]
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e Record the body weight of the mice to assess toxicity.
» Monitor the survival of the mice daily and record any deaths.[2]

At the end of the study (e.g., after one month of treatment or when control mice show
significant tumor burden), sacrifice the mice and excise the tumors for further analysis (e.qg.,

immunohistochemistry).[2]

e Calculate the T/C value to assess antitumor activity.[2]
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Caption: Mechanism of action of CHM-1 in cancer cells.
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Caption: In vivo experimental workflow for CHM-1 efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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